

An In-depth Technical Guide to 3,5-Dimethylphenol-d10: Synonyms and Nomenclature

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Compound of Interest

Compound Name: 3,5-Dimethylphenol-d10

Cat. No.: B15383901

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This technical guide provides a comprehensive overview of the synonyms, nomenclature, and chemical identifiers for **3,5-Dimethylphenol-d10**, a deuterated analog of 3,5-Dimethylphenol. This information is critical for accurate identification, sourcing, and documentation in research, particularly in metabolomics, environmental analysis, and as an internal standard in mass spectrometry-based applications.

Chemical Identity and Nomenclature

3,5-Dimethylphenol-d10 is a stable, isotopically labeled form of 3,5-Dimethylphenol where ten hydrogen atoms have been replaced by deuterium. This isotopic substitution results in a higher molecular weight, which allows it to be distinguished from its unlabeled counterpart in analytical experiments.

The nomenclature for this compound follows standard chemical naming conventions, with the "-d10" suffix indicating the presence of ten deuterium atoms.

Synonyms:

While 3,5-Dimethylphenol has numerous common and trade names, the deuterated form is typically referred to by its systematic name or variations indicating the isotopic labeling. The most common synonym for the unlabeled compound is 3,5-Xylenol.^{[1][2][3][4][5][6]}

IUPAC Nomenclature:

The systematic IUPAC name for the deuterated compound is 1,3,5-trideuterio-2-deuteriooxy-4,6-bis(trideuteriomethyl)benzene.[7][8] For the non-deuterated form, the IUPAC name is 3,5-dimethylphenol.[2]

Chemical and Physical Data

Quantitative data for **3,5-Dimethylphenol-d10** and its non-deuterated analog are summarized below. It is important to note that while extensive experimental data is available for 3,5-Dimethylphenol, specific physical properties for the deuterated analog, such as melting and boiling points, are not as readily available in the public domain. The properties of the deuterated compound are expected to be very similar to the unlabeled form.

Table 1: Chemical Identifiers

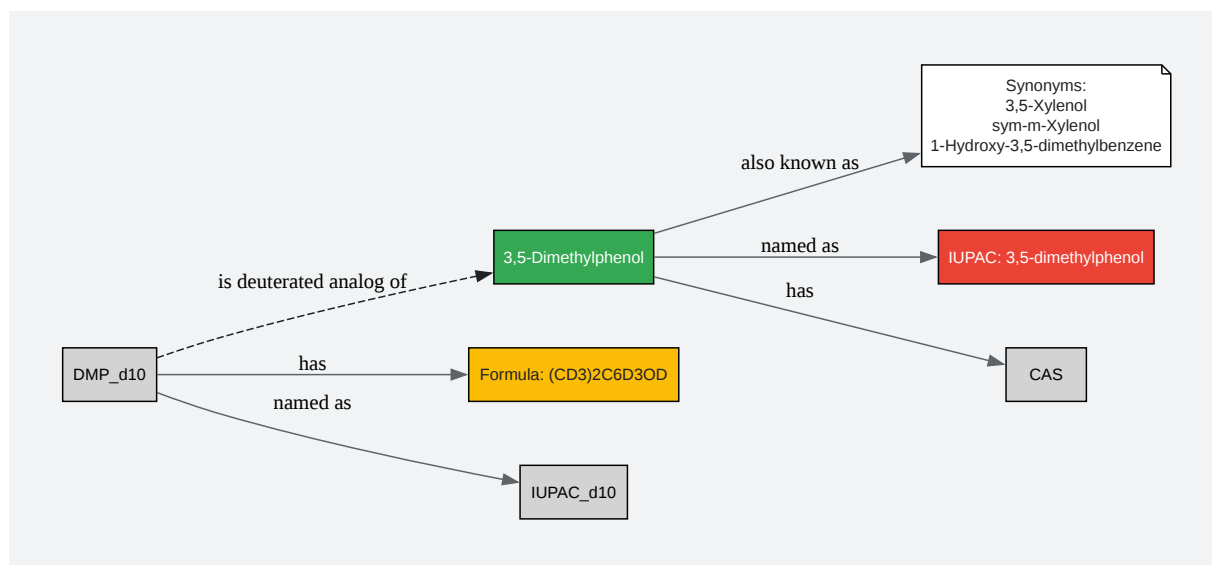
Identifier	3,5-Dimethylphenol-d10	3,5-Dimethylphenol
CAS Registry Number	1192812-51-3[8]	108-68-9[1][2][4]
Molecular Formula	(CD ₃) ₂ C ₆ D ₃ OD	C ₈ H ₁₀ O[1][4]
InChI	InChI=1S/C8H10O/c1-6-3-7(2)5-8(9)4-6/h3-5,9H,1-2H3/i1D3,2D3,3D,4D,5D/hD[7][8]	InChI=1S/C8H10O/c1-6-3-7(2)5-8(9)4-6/h3-5,9H,1-2H3[4]
InChIKey	TUAMRELNJMMDMT-UHFFFAOYSA-N	TUAMRELNJMMDMT-UHFFFAOYSA-N[1][4]
SMILES	[2H]Oc1c([2H])c(c([2H])c(c1[2H])C([2H])([2H])[2H])C([2H])([2H])[2H][7][8]	CC1=CC(=CC(=C1)O)C[2]

Table 2: Physical and Chemical Properties

Property	3,5-Dimethylphenol-d10	3,5-Dimethylphenol
Molecular Weight	132.226 g/mol	122.1644 g/mol [4]
Accurate Mass	132.1359[7][8]	122.073164938 Da[2]
Appearance	White to Off-White Solid	Colorless to off-white crystalline solid[3][9]
Melting Point	Not available	63-65 °C[9]
Boiling Point	Not available	220-222 °C[9]
Purity	98 atom % D	>98.0%(GC)

Nomenclature and Identifier Relationships

The following diagram illustrates the relationships between the various synonyms and chemical identifiers for 3,5-Dimethylphenol and its deuterated analog.



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Caption: Relationships between identifiers for **3,5-Dimethylphenol-d10** and its non-deuterated form.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **3,5-Dimethylphenol-d10** are not readily available in public scientific literature, as is common for many deuterated standards which are often synthesized by specialized chemical suppliers.

However, a general method for the preparation of the non-deuterated 3,5-Dimethylphenol involves the bromination of 3,5-dimethylcyclohex-2-en-1-one in glacial acetic acid, followed by heating to promote dehydrobromination and subsequent aromatization. The resulting phenol is

then purified by steam distillation.[10] It is plausible that a similar synthetic route could be employed for the deuterated analog, starting with appropriately deuterated precursors.

For analytical purposes, methods such as gas chromatography (GC) are suitable for the separation and quantification of 3,5-Dimethylphenol.[3] When using **3,5-Dimethylphenol-d10** as an internal standard with mass spectrometry detection (GC-MS), the mass-to-charge ratio (m/z) of the molecular ion and characteristic fragment ions will be 10 mass units higher than the corresponding ions of the unlabeled compound, allowing for precise and accurate quantification.

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